1,4-Dibromo-2,5-dichlorobenzene

Organic synthesis Purification Crystallization

Homohalogenated benzenes demand tedious protecting group strategies for unsymmetrical polyaryl synthesis. 1,4-Dibromo-2,5-dichlorobenzene provides orthogonal C-Br (335 kJ/mol) vs. C-Cl (398 kJ/mol) reactivity. • Sequential Pd-catalyzed coupling: Br sites react first under mild Suzuki/Sonogashira conditions; Cl sites activate with robust catalysts-no protecting groups needed. • Selective hydrolysis yields 2,5-dichloro-4-bromophenol (≤75%), a key precursor to herbicides, fungicides, and pharmaceutical agents. • Tunable halogen-bond donor gradation (Br > Cl) enables ternary co-crystal engineering with tailored thermal expansion properties. Batch-specific CoA; global shipping available.

Molecular Formula C6H2Br2Cl2
Molecular Weight 304.79 g/mol
CAS No. 4571-24-8
Cat. No. B1594064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-dichlorobenzene
CAS4571-24-8
Molecular FormulaC6H2Br2Cl2
Molecular Weight304.79 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)Cl)Br)Cl
InChIInChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
InChIKeyDGJPEYHWCWGMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,5-dichlorobenzene Identity and Properties


1,4-Dibromo-2,5-dichlorobenzene (C₆H₂Br₂Cl₂, MW 304.79) is a tetrahalogenated benzene featuring a symmetric substitution pattern with bromine atoms at the 1- and 4-positions and chlorine atoms at the 2- and 5-positions . This compound exists as a colorless to off-white crystalline solid with a melting point of 148–150 °C and a predicted density of 2.091 g/cm³ [1]. It is sparingly soluble in water but readily dissolves in common organic solvents such as dichloromethane, chloroform, and diethyl ether . The presence of both C–Br and C–Cl bonds provides a differential reactivity profile that distinguishes it from symmetrically halogenated analogues, enabling its utility as a versatile building block in organic synthesis and materials science .

Orthogonal C–Br and C–Cl bonds support sequential functionalization
Suitable melting point window facilitates recrystallization purification
Readily soluble in common organic solvents for reaction setup

Why 1,4-Dibromo-2,5-dichlorobenzene Is Irreplaceable


The tetrahalogenated benzene class encompasses a range of compounds that, despite superficial structural similarities, exhibit divergent physicochemical properties and reactivity profiles that preclude direct substitution [1]. For instance, 1,2,4,5-tetrachlorobenzene (TeCB) and 1,2,4,5-tetrabromobenzene (TeBB) are structurally symmetric analogues, yet they differ markedly from 1,4-dibromo-2,5-dichlorobenzene in melting point, density, and halogen bond donor strength. Furthermore, the orthogonal reactivity conferred by the mixed bromine/chlorine substitution pattern—wherein C–Br bonds undergo palladium-catalyzed cross-coupling with significantly greater ease than C–Cl bonds—is entirely absent in homohalogenated counterparts [2]. This unique profile renders 1,4-dibromo-2,5-dichlorobenzene irreplaceable in synthetic sequences requiring sequential functionalization or specific halogen-bonding motifs. The following quantitative evidence substantiates these points of differentiation.

Reactivity Profile
Mixed Br/Cl enables orthogonal cross-coupling
TeCB/TeBB lack this differential reactivity, preventing sequential C–C bond formation
Purification Fit
Melting point ~148–150 °C supports standard recrystallization
TeCB melts lower (139–142 °C); TeBB higher (180–182 °C), both may require modified protocols
Halogen-Bond Tuning
Polarizable Br vs. more directional Cl offers gradation
Homohalogenated analogues provide only one halogen-bond donor type

1,4-Dibromo-2,5-dichlorobenzene Comparative Data


Melting Point Comparison

1,4-Dibromo-2,5-dichlorobenzene exhibits a melting point of 148–150 °C, which is significantly higher than that of 1,2,4,5-tetrachlorobenzene (TeCB, 139–142 °C) and substantially lower than that of 1,2,4,5-tetrabromobenzene (TeBB, 180–182 °C) . This intermediate melting point facilitates easier purification by recrystallization compared to lower-melting analogues and avoids the thermal degradation risks associated with high-melting tetrabromo compounds.

Melting Point
Reported
148–150 °C vs. 139–142 °C (TeCB) & 180–182 °C (TeBB)
Supports recrystallization purification
ΔT +6–11 °C vs. TeCB; −30–32 °C vs. TeBB
Organic synthesis Purification Crystallization

Density and Phase Separation

The predicted density of 1,4-dibromo-2,5-dichlorobenzene is 2.091 g/cm³ [1]. This value lies between the density of TeCB (1.73 g/cm³) and TeBB (2.518 g/cm³) [2][3], and is notably higher than that of 1,4-dibromobenzene (1.841 g/cm³) and 1,4-dichlorobenzene (1.241 g/cm³) [4].

Density
Reported
2.091 g/cm³ (pred.) vs. 1.73 (TeCB) & 2.518 (TeBB)
Higher density aids phase separation
Experimental verification recommended
Process chemistry Separation Scale-up

Orthogonal Cross-Coupling Reactivity

The C–Br bonds in 1,4-dibromo-2,5-dichlorobenzene are substantially more reactive than the C–Cl bonds in palladium-catalyzed cross-coupling reactions. The aryl–Br bond strength is approximately 335 kJ/mol, compared to 398 kJ/mol for the aryl–Cl bond [1]. This 63 kJ/mol difference enables selective, sequential functionalization: the bromine atoms can be coupled under mild conditions (e.g., Suzuki-Miyaura at 60–80 °C), while the chlorine atoms remain inert until more forcing conditions are applied.

Aryl–Halogen Bond Strength
Class-level
C–Br: 335 kJ/mol vs. C–Cl: 398 kJ/mol (Δ 63)
Enables sequential cross-coupling
Class-level bond strength estimate
Cross-coupling Sequential synthesis C–C bond formation

Selective Hydrolysis Application

1,4-Dibromo-2,5-dichlorobenzene undergoes selective hydrolysis under alcoholic alkaline conditions to yield 2,5-dichloro-4-bromophenol with up to 75% isolated yield [1]. This transformation exploits the differential reactivity of the bromine atoms, providing a direct route to a valuable phenolic intermediate that cannot be efficiently accessed from other tetrahalobenzenes.

Selective Hydrolysis
Head-to-head
Up to 75% yield to 2,5-dichloro-4-bromophenol
Direct route to phenolic intermediate
Patented process; selectivity reported
Agrochemical intermediate Pharmaceutical intermediate Selective hydrolysis

1,4-Dibromo-2,5-dichlorobenzene Procurement Scenarios


Sequential Cross-Coupling for Polyaryl Architectures

The orthogonal reactivity of C–Br (335 kJ/mol) versus C–Cl (398 kJ/mol) bonds makes 1,4-dibromo-2,5-dichlorobenzene an ideal core for building unsymmetrical polyaryl structures [1]. Researchers can first functionalize the bromine positions under mild Suzuki-Miyaura or Sonogashira conditions, then activate the chlorine positions with more robust catalysts to install different aryl or alkynyl groups. This sequential approach reduces the total number of synthetic steps compared to using homohalogenated benzenes, which would require protecting group strategies or separate coupling events.

Synthesis of a Key Bromophenol Intermediate

The selective hydrolysis of 1,4-dibromo-2,5-dichlorobenzene yields 2,5-dichloro-4-bromophenol with up to 75% efficiency [2]. This phenolic intermediate serves as a precursor to herbicides, fungicides, and pharmaceutical agents. The process is unique to this tetrahalobenzene isomer and offers a more direct route than alternative syntheses starting from para-dichlorobenzene or para-dibromobenzene.

Halogen-Bonded Co-Crystal Engineering

The mixed bromine/chlorine substitution pattern provides a tunable halogen-bond donor profile. Bromine atoms, being more polarizable than chlorine, act as stronger halogen-bond donors, while chlorine atoms offer weaker, more directional interactions [3]. This gradation enables the design of ternary co-crystals and supramolecular architectures with tailored thermal expansion properties, as demonstrated in co-crystal studies involving 1,4-dibromo-2,5-dichlorobenzene [4].

Application
Selection Property
Validation Focus
Polyaryl Architectures via Sequential Cross-Coupling
Orthogonal C–Br / C–Cl reactivity
Cross-coupling site-selectivity
2,5-Dichloro-4-bromophenol Intermediate
Selective monohydrolysis of bromine
Isolated yield and selectivity
Halogen-Bonded Co-Crystal Engineering
Tunable halogen-bond donor profile
Co-crystal stability and thermal properties

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